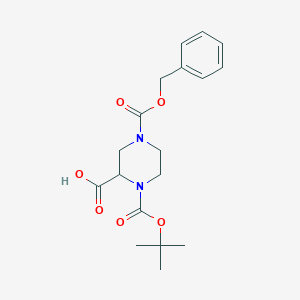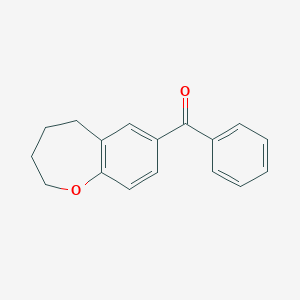
Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to inhibit the activity of glycogen synthase kinase-3 (GSK-3), which is a key regulator of a wide range of cellular processes.
Wirkmechanismus
Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone inhibits the activity of Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone, which is a key regulator of a wide range of cellular processes. Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone is involved in the regulation of glycogen metabolism, gene expression, cell cycle progression, and apoptosis. By inhibiting the activity of Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone, Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone can modulate these cellular processes.
Biochemische Und Physiologische Effekte
Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the accumulation of beta-amyloid, which is a key pathological feature of Alzheimer's disease. In addition, it has been shown to have anti-inflammatory and neuroprotective properties. It has also been shown to inhibit the growth of various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone in lab experiments is its specificity for Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone. This allows researchers to selectively study the effects of Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone inhibition on cellular processes. However, one limitation of using Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone is its potential toxicity. Careful dose-response studies are required to ensure that the compound is used at non-toxic concentrations.
Zukünftige Richtungen
There are several potential future directions for the use of Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone. One area of research is the development of more potent and selective Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone inhibitors. Another area of research is the study of the effects of Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone inhibition on various cellular processes, including gene expression, cell cycle progression, and apoptosis. In addition, there is potential for the use of Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone in the treatment of various neurological disorders, such as Alzheimer's disease and bipolar disorder. Finally, there is potential for the use of Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone in the development of new cancer therapies.
Synthesemethoden
Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone can be synthesized using a variety of methods. One common approach involves the reaction of 7-bromo-2,3,4,5-tetrahydro-1-benzoxepin with phenylmagnesium bromide, followed by oxidation with potassium permanganate. Another method involves the reaction of 7-hydroxy-2,3,4,5-tetrahydro-1-benzoxepin with phenylacetyl chloride, followed by deprotection with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone has been shown to have a wide range of potential therapeutic applications. It has been studied for its potential use in the treatment of Alzheimer's disease, bipolar disorder, and various forms of cancer. In addition, it has been shown to have anti-inflammatory and neuroprotective properties.
Eigenschaften
CAS-Nummer |
147394-48-7 |
|---|---|
Produktname |
Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone |
Molekularformel |
C17H16O2 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone |
InChI |
InChI=1S/C17H16O2/c18-17(13-6-2-1-3-7-13)15-9-10-16-14(12-15)8-4-5-11-19-16/h1-3,6-7,9-10,12H,4-5,8,11H2 |
InChI-Schlüssel |
GNGOMLKPCPHGBD-UHFFFAOYSA-N |
SMILES |
C1CCOC2=C(C1)C=C(C=C2)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCOC2=C(C1)C=C(C=C2)C(=O)C3=CC=CC=C3 |
Andere CAS-Nummern |
147394-48-7 |
Synonyme |
2-oxabicyclo[5.4.0]undeca-8,10,12-trien-9-yl-phenyl-methanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



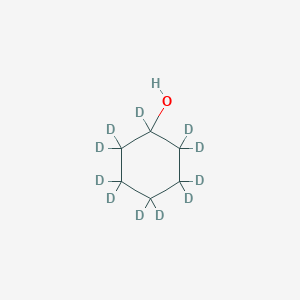
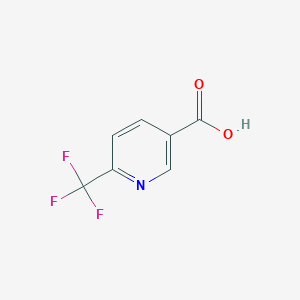
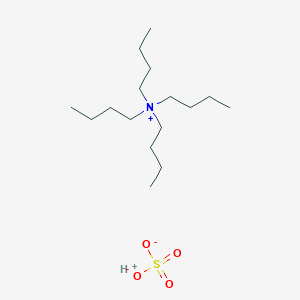
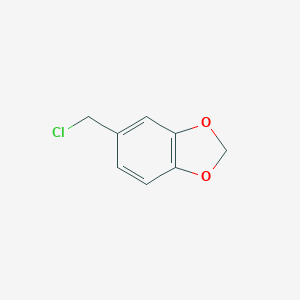

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B119998.png)
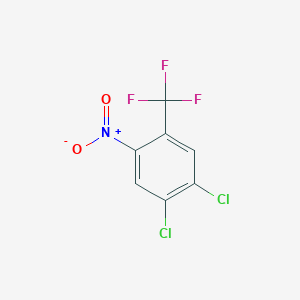
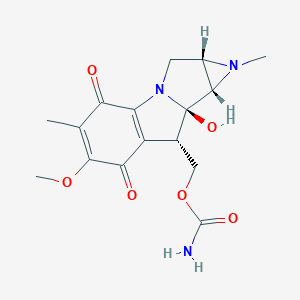
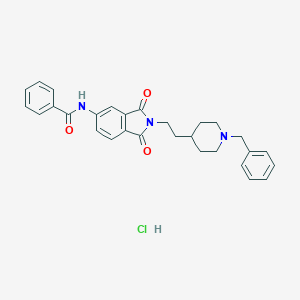
![7-Oxo-7h-Benzimidazo[2,1-A]benz[de]isoquinoline-3-Carboxylic Acid](/img/structure/B120004.png)
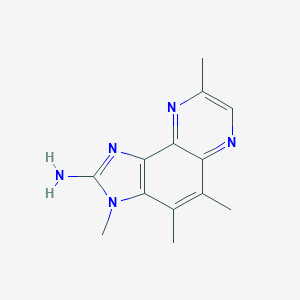
![2-Tributylstannylbenzo[b]thiophene](/img/structure/B120006.png)
![(E)-But-2-enedioic acid;1-[4-[3-(butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B120012.png)
